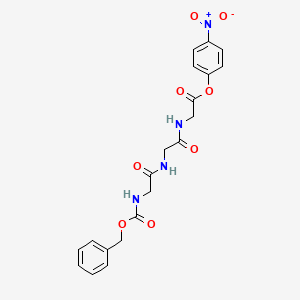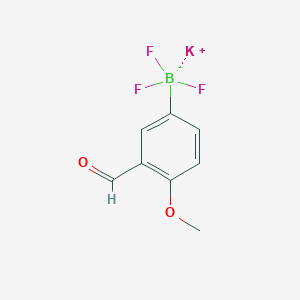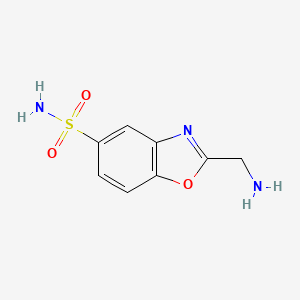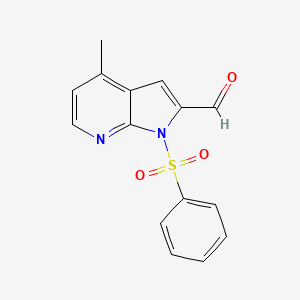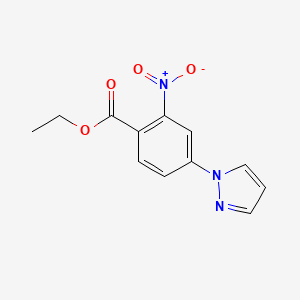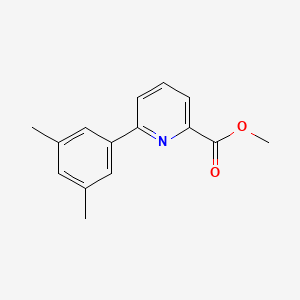
N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimide
Vue d'ensemble
Description
N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimide, also known as D2O-phthalimide, is a deuterated compound that has been widely used in scientific research. The compound is a deuterated analog of the widely used compound N-(2-hydroxyethyl)phthalimide (HEP), which has been used as a labeling reagent for proteins and peptides. D2O-phthalimide has been used in a variety of scientific applications, including protein labeling, drug discovery, and metabolic studies.
Mécanisme D'action
Target of Action
Isoindoline-1,3-dione derivatives, a class of compounds to which this compound belongs, have been found to interact with various biological targets, including the human dopamine receptor d2 .
Mode of Action
Isoindoline-1,3-dione derivatives have been shown to interact with important amino acid residues at the allosteric binding site of the human dopamine receptor d2 . This interaction could potentially influence the receptor’s activity and modulate the signaling pathways it is involved in.
Biochemical Pathways
Given its potential interaction with the human dopamine receptor d2 , it can be inferred that it may influence dopaminergic signaling pathways. These pathways play crucial roles in various physiological processes, including motor control, reward, and cognition.
Pharmacokinetics
The pharmacokinetic properties of isoindoline-1,3-dione derivatives have been evaluated in silico, predicting their affinities and some pharmacokinetic parameters .
Result of Action
Isoindoline-1,3-dione derivatives have been found to have diverse biological activities, suggesting that they could potentially influence a variety of cellular processes .
Action Environment
The synthesis of isoindoline-1,3-dione derivatives has been highlighted for the need for sustainable and environmentally friendly synthetic approaches .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide is its ability to introduce deuterium atoms into proteins and peptides. This allows researchers to study protein structure and dynamics in great detail. Additionally, the compound is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research.
However, there are also some limitations to the use of N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide in laboratory experiments. The compound can interfere with certain assays and experiments, and its effects on protein structure and function are not well understood. Additionally, the use of deuterated compounds can be challenging, as they require specialized equipment and expertise.
Orientations Futures
There are many future directions for the use of N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide in scientific research. One potential application is in the study of protein-protein interactions. The compound could be used to label specific amino acid residues in proteins, allowing researchers to study the interactions between different proteins in great detail.
Another potential application is in the study of metabolic pathways. N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide could be used to label specific metabolites, allowing researchers to track their metabolism and distribution in vivo. This information could be used to develop new therapies for metabolic disorders.
Overall, N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide is a powerful tool for scientific research. Its ability to introduce deuterium atoms into proteins and peptides makes it a valuable tool for studying protein structure and dynamics, and its potential applications in drug discovery and metabolic studies make it an exciting area of research for the future.
Applications De Recherche Scientifique
N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide has been used in a variety of scientific applications. One of the most common applications is in protein labeling. The compound can be used to introduce deuterium atoms into proteins and peptides, which can then be analyzed by mass spectrometry. This technique, known as hydrogen/deuterium exchange mass spectrometry (HDX-MS), is a powerful tool for studying protein structure and dynamics.
N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide has also been used in drug discovery. The compound can be used to label drugs and drug candidates, allowing researchers to track their metabolism and distribution in vivo. This information can be used to optimize drug design and improve drug efficacy.
Propriétés
IUPAC Name |
2-(1,1,2,2-tetradeuterio-2-hydroxyethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFLUYFYHANMCM-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1470971.png)
![4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B1470972.png)
